1-(Furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethan-1-one
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Overview
Description
4-Hydroxy Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic primarily used to treat urinary tract infections. This compound is characterized by the presence of a furan ring, a nitro group, and a hydroxyl group, which contribute to its unique chemical and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nitrofurantoin typically involves the nitration of a furan derivative followed by hydroxylation. One common method includes the reaction of 5-nitro-2-furaldehyde with hydroxylamine under acidic conditions to yield the desired product .
Industrial Production Methods: Industrial production of 4-Hydroxy Nitrofurantoin often employs environmentally benign methods. For instance, a mechanochemical procedure that is solvent-free, base-free, and waste-free has been developed, offering high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy Nitrofurantoin undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-Hydroxy Nitrofurantoin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nitrofuran derivatives.
Biology: Studied for its antimicrobial properties against various bacterial strains.
Medicine: Investigated for its potential use in treating infections resistant to other antibiotics.
Industry: Employed in the development of new antimicrobial agents to combat microbial resistance
Mechanism of Action
The mechanism of action of 4-Hydroxy Nitrofurantoin involves its conversion by bacterial nitroreductases into reactive intermediates. These intermediates inhibit the citric acid cycle and the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death . This multi-targeted approach reduces the likelihood of bacterial resistance .
Comparison with Similar Compounds
Nitrofurantoin: The parent compound, primarily used for urinary tract infections.
Nitroxoline: Another nitrofuran derivative with similar antimicrobial properties.
Furazolidone: A nitrofuran used to treat gastrointestinal infections.
Uniqueness: 4-Hydroxy Nitrofurantoin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its antimicrobial efficacy. This structural modification may also influence its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H7NO7 |
---|---|
Molecular Weight |
253.16 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethanone |
InChI |
InChI=1S/C10H7NO7/c12-6-4-8(18-5-6)10(14,11(15)16)9(13)7-2-1-3-17-7/h1-5,12,14H |
InChI Key |
HEEHIHQJUQCBHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C(=O)C(C2=CC(=CO2)O)([N+](=O)[O-])O |
Origin of Product |
United States |
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